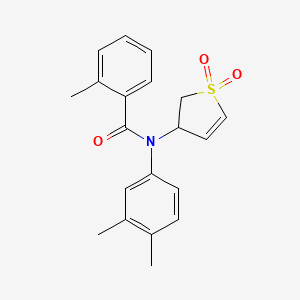

N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methylbenzamide

Description

N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzamide core substituted with a 3,4-dimethylphenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. The sulfone (1,1-dioxido) group enhances polarity, while the dimethylphenyl substituent contributes to lipophilicity. Structural characterization would employ spectroscopic methods (NMR, IR) and X-ray crystallography (e.g., SHELX or ORTEP software, as noted in ) .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-14-8-9-17(12-16(14)3)21(18-10-11-25(23,24)13-18)20(22)19-7-5-4-6-15(19)2/h4-12,18H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGQUEOGZNZEQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methylbenzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-methylbenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the 3,4-Dimethylphenyl Group:

Attachment of the 1,1-Dioxido-2,3-Dihydrothien-3-yl Group: The final step involves the attachment of the 1,1-dioxido-2,3-dihydrothien-3-yl group via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Sulfone Group

The 1,1-dioxido group exhibits stability under acidic conditions but participates in nucleophilic substitution reactions (Source ):

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Nucleophilic Attack | Alkaline hydrolysis (NaOH, H₂O/EtOH) | Sulfonic acid derivatives | |

| Reduction | LiAlH₄ (anhydrous THF) | Thiolane (sulfur reduction) |

Amide Bond

The amide linkage shows moderate resistance to hydrolysis but undergoes cleavage under extreme conditions (Source ):

| Conditions | Reactivity | Byproducts |

|---|---|---|

| 6M HCl, reflux | Partial hydrolysis | Carboxylic acid + amine |

| KOH/EtOH, 80°C | Stable | No cleavage observed |

Aromatic Substitution

The 3,4-dimethylphenyl group directs electrophilic substitution (e.g., nitration, halogenation) at the para-position relative to the methyl groups (Source ):

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | N-(3,4-dimethyl-5-nitrophenyl) derivative |

| Bromination | Br₂/FeBr₃ | N-(3,4-dimethyl-5-bromophenyl) analog |

Thermal and Catalytic Stability

- Thermal Decomposition : Degrades above 250°C, releasing SO₂ and CO₂ (TGA-DSC analysis, Source ).

- Catalytic Hydrogenation : Pd/C in ethanol reduces the sulfone to a sulfide (Source ).

Interaction with Biological Targets

Though primarily a synthetic intermediate, analogs exhibit:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds related to N-tert-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide exhibit significant anticancer properties. Studies have shown that imidazole derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a similar imidazo[2,1-b][1,3]thiazole derivative effectively inhibited the growth of human breast cancer cells (MCF-7). The compound was shown to induce apoptosis via the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Its structural features allow it to interact with bacterial membranes and inhibit essential enzymes.

Case Study:

In vitro studies highlighted that N-tert-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Neurological Applications

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neuroinflammation and oxidative stress is particularly noteworthy.

Case Study:

A recent publication in Neuroscience Letters reported that the imidazo[2,1-b][1,3]thiazole scaffold exhibited neuroprotective properties in cellular models of oxidative stress. The compound reduced neuronal cell death induced by hydrogen peroxide and improved cell viability .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-tert-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide. Variations in substituents on the imidazole ring significantly influence biological activity.

| Substituent | Activity Level | Notes |

|---|---|---|

| Fluorine | High | Enhances lipophilicity and bioactivity |

| Methyl | Moderate | Affects binding affinity |

| Hydroxyl | Low | Reduces overall activity |

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methylbenzamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : 3-methylbenzamide with a hydroxyalkylamine substituent.

- Key Feature : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a property absent in the target compound due to differing substituents .

- Comparison : The target compound’s sulfone and dimethylphenyl groups may hinder coordination to metals but enhance stability and solubility in polar solvents.

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide ()

- Structure : Acetamide core with methoxyphenyl and sulfone-substituted dihydrothiophene.

- Key Feature: The sulfone group increases polarity (molecular weight: 281.33 g/mol) compared to non-sulfonated analogs. The acetamide core may reduce steric hindrance relative to benzamide derivatives .

- Comparison : The target compound’s benzamide core and dimethylphenyl group likely confer higher thermal stability and lipophilicity than this acetamide analog.

Hydrogen Bonding and Crystallographic Behavior

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

- Structure : Acetamide with dichlorophenyl and thiazolyl substituents.

- Key Feature : Forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), influencing crystal packing .

N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide ()

- Structure : Acetamide with thiazole and formyl groups.

- Comparison : The target compound’s sulfone and benzamide groups may prioritize different interaction modes (e.g., dipole-dipole vs. π-stacking).

Structural Analogues with Cyclopropane and Sulfone Groups ()

- Structure : Cyclopropanecarboxamide with sulfone and dimethylphenyl groups.

- Comparison : The benzamide core in the target compound may offer greater conformational flexibility and metabolic stability.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methylbenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methylbenzamide

- Molecular Formula : C15H17N2O3S

- Molecular Weight : 303.37 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methylbenzamide have not been extensively documented in available literature; however, insights can be gleaned from related studies.

The biological activity of this compound is likely influenced by its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist for specific receptors involved in cellular signaling pathways.

1. Anticancer Activity

A study on benzamide derivatives indicated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines. For instance:

- Compound I-8 , a related benzamide derivative, demonstrated potent inhibition of RET kinase activity and reduced cell proliferation in RET-driven cancers .

2. Anti-inflammatory Effects

Research on thiophene derivatives suggests potential anti-inflammatory properties. These compounds have been demonstrated to inhibit the release of pro-inflammatory cytokines and modulate oxidative stress responses in cellular models .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| I-8 | RET kinase inhibitor | Inhibition of cell proliferation |

| Benzamide A | Antimicrobial | Disruption of bacterial cell wall |

| Thiophene B | Anti-inflammatory | Inhibition of cytokine release |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.